
Plumbane, (phenylacetoxy)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, (phenylacetoxy)triethyl- is an organolead compound with the chemical formula C14H22O2Pb It is a derivative of plumbane, where the lead atom is bonded to three ethyl groups and one phenylacetoxy group
Vorbereitungsmethoden
The synthesis of Plumbane, (phenylacetoxy)triethyl- typically involves the reaction of lead(II) acetate with phenylacetic acid and triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Plumbane, (phenylacetoxy)triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as sodium borohydride are commonly used.
Substitution: The phenylacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield lead(IV) oxide, while reduction with sodium borohydride can regenerate the original lead(II) compound.
Wissenschaftliche Forschungsanwendungen
Plumbane, (phenylacetoxy)triethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds. Its unique structure allows for the study of lead-carbon and lead-oxygen bonding interactions.
Biology: Research into the biological effects of organolead compounds often involves this compound. It serves as a model for studying the toxicity and metabolic pathways of lead-containing substances.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications, particularly in the development of lead-based drugs.
Industry: In industrial settings, it can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Plumbane, (phenylacetoxy)triethyl- involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes and interference with cellular processes.
At the molecular level, the compound can interact with thiol groups in proteins, leading to the formation of lead-thiol complexes. This interaction can inhibit the activity of enzymes that rely on thiol groups for their catalytic function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Plumbane, (phenylacetoxy)triethyl- can be compared with other organolead compounds such as tetraethyllead and lead tetraacetate.
Tetraethyllead: This compound was widely used as an anti-knock agent in gasoline. It has four ethyl groups bonded to the lead atom, making it more volatile and less stable than Plumbane, (phenylacetoxy)triethyl-.
Lead tetraacetate: This compound is used as an oxidizing agent in organic synthesis. It has four acetate groups bonded to the lead atom, making it more reactive and less selective in its reactions compared to Plumbane, (phenylacetoxy)triethyl-.
The uniqueness of Plumbane, (phenylacetoxy)triethyl- lies in its phenylacetoxy group, which imparts different chemical properties and reactivity compared to other organolead compounds. This makes it a valuable compound for specific research and industrial applications.
Conclusion
Plumbane, (phenylacetoxy)triethyl- is a versatile organolead compound with unique chemical properties and a range of applications in scientific research and industry
Eigenschaften
CAS-Nummer |
73928-21-9 |
|---|---|
Molekularformel |
C14H22O2Pb |
Molekulargewicht |
429 g/mol |
IUPAC-Name |
triethylplumbyl 2-phenylacetate |
InChI |
InChI=1S/C8H8O2.3C2H5.Pb/c9-8(10)6-7-4-2-1-3-5-7;3*1-2;/h1-5H,6H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QIZVKDMARWCPJF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)OC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


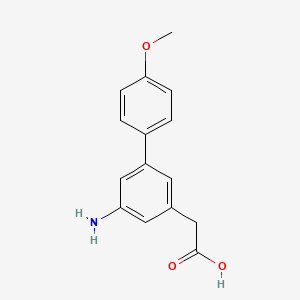
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
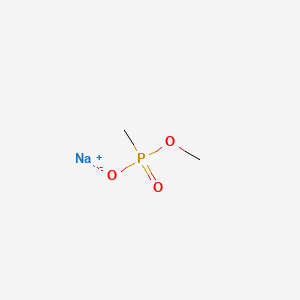

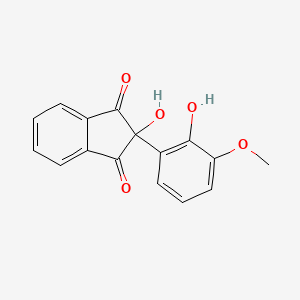

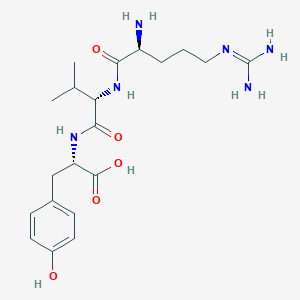
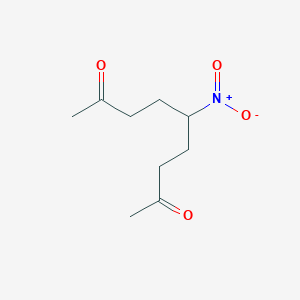

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

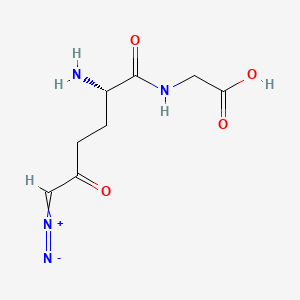
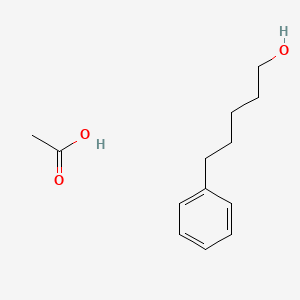
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
